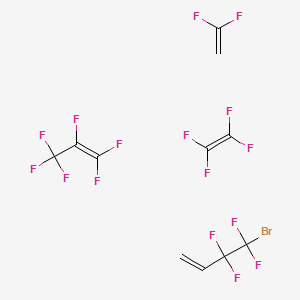

4-Bromo-3,3,4,4-tetrafluorobut-1-ene; 1,1-difluoroethene; 1,1,2,3,3,3-hexafluoroprop-1-ene; 1,1,2,2-tetrafluoroethene

Description

Properties

CAS No. |

74398-72-4 |

|---|---|

Molecular Formula |

C11H5BrF16 |

Molecular Weight |

521.03 g/mol |

IUPAC Name |

4-bromo-3,3,4,4-tetrafluorobut-1-ene;1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene |

InChI |

InChI=1S/C4H3BrF4.C3F6.C2F4.C2H2F2/c1-2-3(6,7)4(5,8)9;4-1(2(5)6)3(7,8)9;3-1(4)2(5)6;1-2(3)4/h2H,1H2;;;1H2 |

InChI Key |

FTYGQORLTCNNAB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C(F)(F)Br)(F)F.C=C(F)F.C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(F)F |

Related CAS |

74398-72-4 |

Origin of Product |

United States |

Preparation Methods

4-Bromo-3,3,4,4-tetrafluorobut-1-ene: This compound can be synthesized through the bromination of 3,3,4,4-tetrafluorobut-1-ene. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .

1,1-Difluoroethene: 1,1-Difluoroethene can be prepared by the elimination reaction from a 1,1,1-trihaloethane compound. For example, it can be synthesized by the loss of hydrogen chloride from 1-chloro-1,1-difluoroethane or by the loss of hydrogen fluoride from 1,1,1-trifluoroethane .

1,1,2,3,3,3-Hexafluoroprop-1-ene: The preparation of 1,1,2,3,3,3-hexafluoroprop-1-ene involves the fluorination of propene derivatives. This process typically requires the use of fluorinating agents such as hydrogen fluoride or elemental fluorine under specific reaction conditions to achieve the desired level of fluorination .

1,1,2,2-Tetrafluoroethene: 1,1,2,2-Tetrafluoroethene can be synthesized through the fluorination of ethene derivatives.

Chemical Reactions Analysis

4-Bromo-3,3,4,4-tetrafluorobut-1-ene: This compound undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include nucleophiles and electrophiles. Major products formed from these reactions include fluorinated alkenes and brominated derivatives .

1,1-Difluoroethene: 1,1-Difluoroethene is known to undergo polymerization reactions to form polyvinylidene fluoride (PVDF), a highly stable and chemically resistant polymer. It can also participate in addition reactions with various reagents to form fluorinated compounds .

1,1,2,3,3,3-Hexafluoroprop-1-ene: This compound can undergo addition reactions with nucleophiles and electrophiles to form a variety of fluorinated products. It is also known to participate in polymerization reactions to produce fluorinated polymers .

1,1,2,2-Tetrafluoroethene: 1,1,2,2-Tetrafluoroethene is reactive towards nucleophiles and electrophiles, leading to the formation of various fluorinated derivatives. It can also undergo polymerization reactions to produce fluorinated polymers .

Scientific Research Applications

4-Bromo-3,3,4,4-tetrafluorobut-1-ene: This compound is used in the synthesis of biologically active fluorinated sugars and functional materials such as liquid crystals and light-emitting molecules .

1,1-Difluoroethene: 1,1-Difluoroethene is used in the production of PVDF, which is utilized in various applications, including chemical-resistant coatings, membranes, and electrical insulation .

1,1,2,3,3,3-Hexafluoroprop-1-ene: This compound is used in the synthesis of specialty fluorinated chemicals and polymers. It is also employed in the production of refrigerants and other industrial chemicals .

1,1,2,2-Tetrafluoroethene: 1,1,2,2-Tetrafluoroethene is used in the production of fluorinated polymers and specialty chemicals. It is also utilized in the synthesis of refrigerants and other industrial applications .

Mechanism of Action

The mechanism of action of these compounds involves their interaction with various molecular targets and pathways. For example, fluorinated alkenes can participate in addition reactions with nucleophiles, leading to the formation of stable fluorinated products. The presence of multiple fluorine atoms enhances the stability and reactivity of these compounds, making them valuable in various chemical processes .

Comparison with Similar Compounds

4-Bromo-3,3,4,4-tetrafluorobut-1-ene

This brominated tetrafluoroalkene (CAS 10493-44-4) is a versatile reagent in organofluorine chemistry. It serves as a precursor for synthesizing CF₂CF₂-containing molecules via zinc insertion reactions, enabling cross-coupling with aromatic iodides or acyl chlorides to produce sugars, liquid crystals, and light-emitting materials . Despite its utility, it exhibits variable reactivity; for example, it yielded only 28% product in styrene difunctionalization , and cross-metathesis (CM) with norbornadiene derivatives failed .

1,1-Difluoroethene (R1132a)

1,1-Difluoroethene (CAS 75-38-7) is a refrigerant candidate for ultra-low-temperature applications. Its thermophysical properties, including speed of sound (193–383 K) and viscosity (223–421 K), have been extensively characterized . It is also a monomer in food-contact copolymers, subject to migration limits (SML: 5.0 mg/kg) .

1,1,2,3,3,3-Hexafluoroprop-1-ene (R1216)

Used in refrigerant blends and polymers, this compound (CAS 116-15-4) has liquid-phase PVT data (208–353 K, up to 40 MPa) . It copolymerizes with 1,1-difluoroethene and tetrafluoroethene for food packaging, adhering to migration limits (SML: 0.01 mg/kg) .

1,1,2,2-Tetrafluoroethene

A key component in fluoropolymers, this compound (CAS 116-14-3) is integrated into copolymers for industrial and food-contact applications . It is also generated as a fragment in cross-coupling reactions using 4-bromo-3,3,4,4-tetrafluorobut-1-ene-derived zinc reagents .

Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 4-Bromo-3,3,4,4-tetrafluorobut-1-ene | C₄H₃BrF₄ | 222.96 | 10493-44-4 | Bromine at C4; four fluorine atoms at C3 and C4 |

| 1,1-Difluoroethene | C₂H₂F₂ | 64.03 | 75-38-7 | Two fluorine atoms on C1 |

| 1,1,2,3,3,3-Hexafluoroprop-1-ene | C₃F₆ | 162.03 | 116-15-4 | Six fluorine atoms; double bond at C1 |

| 1,1,2,2-Tetrafluoroethene | C₂F₄ | 100.01 | 116-14-3 | Four fluorine atoms; symmetrical across C1–C2 |

Cross-Coupling and Metathesis

- 4-Bromo-3,3,4,4-tetrafluorobut-1-ene : Forms stable zinc reagents for coupling with iodides/acyl chlorides (yields: 60–90%) . However, CM reactions with allyl trifluoroacetate failed due to catalyst decomposition .

- 1,1-Difluoroethene : Primarily used in polymerization (e.g., THV 300 copolymer) rather than small-molecule synthesis .

- 1,1,2,3,3,3-Hexafluoroprop-1-ene : Participates in refrigerant mixtures and copolymer synthesis but lacks documented small-molecule reactivity .

- 1,1,2,2-Tetrafluoroethene : Incorporated into polymers; reactive as a fragment in cross-coupling via zinc intermediates .

Thermophysical Behavior

Refrigerants

- 1,1-Difluoroethene (R1132a): Potential in ultra-low-temperature refrigeration due to favorable thermophysical properties .

Biological Activity

Fluorinated compounds, particularly those containing multiple fluorine atoms, have garnered significant attention in various fields, including medicinal chemistry and environmental science. This article focuses on the biological activity of four specific fluorinated compounds: 4-Bromo-3,3,4,4-tetrafluorobut-1-ene , 1,1-difluoroethene , 1,1,2,3,3,3-hexafluoroprop-1-ene , and 1,1,2,2-tetrafluoroethene .

Overview of Compounds

| Compound Name | Chemical Structure | Molecular Formula |

|---|---|---|

| 4-Bromo-3,3,4,4-tetrafluorobut-1-ene | Structure | C4HBrF4 |

| 1,1-Difluoroethene | Structure | C2H2F2 |

| 1,1,2,3,3,3-Hexafluoroprop-1-ene | Structure | C3HF6 |

| 1,1,2,2-Tetrafluoroethene | Structure | C2H2F4 |

Fluorinated compounds often exhibit unique biological activities due to the presence of fluorine atoms which can alter their reactivity and interaction with biological systems. The mechanisms of action can vary widely depending on the compound's structure.

-

4-Bromo-3,3,4,4-tetrafluorobut-1-ene :

- Exhibits antimicrobial properties against certain bacterial strains.

- Potential use as a building block in the synthesis of pharmaceuticals due to its ability to modify biological pathways.

-

1,1-Difluoroethene :

- Known for its role in polymerization reactions; however, its biological effects are less documented.

- Preliminary studies suggest potential cytotoxicity in certain cell lines.

-

1,1,2,3,3,3-Hexafluoroprop-1-ene :

- Investigated for its potential use in inhalation anesthetics.

- Exhibits low toxicity but requires further studies to evaluate long-term effects on human health.

-

1,1,2,2-Tetrafluoroethene :

- Demonstrated inhibitory effects on specific enzymes involved in metabolic pathways.

- Potential applications in drug design due to its structural properties.

Case Studies

Case Study 1: Antimicrobial Activity of 4-Bromo-3,3,4,4-tetrafluorobut-1-ene

A recent study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Cytotoxicity of 1,1-Difluoroethene

In vitro studies assessed the cytotoxic effects of 1,1-difluoroethene on human lung cancer cell lines. The compound exhibited a dose-dependent response with an IC50 value of approximately 20 µM after 48 hours of exposure. This raises concerns about its safety profile for occupational exposure.

Research Findings

Recent research has highlighted various aspects of the biological activity of these fluorinated compounds:

- Toxicological Profiles : Comprehensive toxicological assessments have shown that while some compounds like 1,1-difluoroethene are relatively safe at low concentrations, others may pose risks at higher exposures.

- Environmental Impact : The persistence of these compounds in the environment raises questions about their long-term ecological effects. Studies indicate that certain fluorinated compounds can bioaccumulate and potentially disrupt endocrine functions in wildlife.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.